2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-12-4-2-5-13(10-12)22(18,19)16-11-14(20-8-7-17)15-6-3-9-21-15/h2-6,9-10,14,16-17H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKABMMFNQAXWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties. The presence of thiophene and ethoxy groups may contribute to its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides often inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exhibiting antibacterial properties.
- Antioxidant Activity : Compounds containing thiophene rings have been shown to possess antioxidant properties, potentially reducing oxidative stress in cells.
- Modulation of Signaling Pathways : The interaction with specific receptors or enzymes may modulate signaling pathways involved in inflammation and cell proliferation.
Biological Activity Data
Antibacterial Activity
In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria. For example, a study indicated that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
Antitumor Activity
Research has shown that the compound can induce apoptosis in human cancer cell lines. A notable study reported that treatment with this compound led to increased levels of caspase activation, indicating a pro-apoptotic effect on cancer cells. This finding suggests its potential application in cancer therapy.
Antioxidant Properties
The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it effectively reduced oxidative stress markers in cellular models, highlighting its potential role in protecting against oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophen-2-yl Ethoxy Groups
(a) 2-(2-(Thiophen-2-yl)ethoxy)isoindoline-1,3-dione (1w)
- Structure : Thiophen-2-yl ethoxy group attached to isoindoline-1,3-dione.
- Key Differences : Replaces the sulfonamido-ethan-1-ol chain with a rigid, planar phthalimide group.
- Properties :
(b) (S)-6-{Propyl[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-Tetrahydronaphthalen-1-yl 4-Methylbenzenesulfonate
- Structure : Combines thiophen-2-yl ethylamine with a 4-methylbenzenesulfonate ester.
- Key Differences : Sulfonate ester (O-linked) vs. sulfonamide (N-linked) in the target compound.
- Properties: Enhanced hydrolytic stability of sulfonate esters compared to sulfonamides. Potential for divergent biological targeting (e.g., kinase inhibition) .
Analogues with Ethanol Backbones
(a) 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethan-1-ol
- Structure : Polyethylene glycol (PEG)-like chain with terminal hydroxyl group.
- Key Differences : Lacks aromatic and sulfonamide groups, emphasizing hydrophilicity.
- Properties :
(b) 2-(Azepan-2-yl)-1-(Thiophen-2-yl)Ethan-1-ol
Data Tables: Comparative Analysis
Table 1. Structural and Physical Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |
|---|---|---|---|
| Target Compound | ~375 (estimated) | Thiophene, sulfonamide, ethan-1-ol | Moderate in polar solvents |
| 2-(2-(Thiophen-2-yl)ethoxy)isoindoline-1,3-dione | 273.29 | Thiophene, phthalimide, ethoxy | Low (non-polar solvents) |
| 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol | 225.35 | Thiophene, azepane, ethanol | Moderate in DMSO |
| 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethan-1-ol | 212.68 | PEG-like ethoxy chain, ethanol | High in water |
Research Findings and Implications
- Sulfonamide vs. Sulfonate : The target compound’s sulfonamide group may offer superior hydrogen-bonding interactions compared to sulfonate esters, enhancing binding to biological targets like enzymes or receptors .
- Backbone Flexibility : The ethan-1-ol chain in the target compound likely improves aqueous solubility compared to rigid phthalimide or azepane-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
